molecular formula C6H8N4O2S B3083603 Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate CAS No. 1142201-20-4

Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate

Cat. No.: B3083603
CAS No.: 1142201-20-4
M. Wt: 200.22 g/mol
InChI Key: NYVAIFOIPIWXEA-UHFFFAOYSA-N
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Description

Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate (CAS 1142201-20-4) is a high-purity chemical intermediate with the molecular formula C6H8N4O2S and a molecular weight of 200.22 g/mol . This compound serves as a versatile synthetic building block in medicinal chemistry, particularly in the development of novel molecular hybrids for anticancer research. Its structure incorporates both a 1,3,5-triazine ring, a privileged scaffold in drug discovery, and a thioacetate linker that facilitates further chemical modifications. Recent scientific literature highlights its direct application in the synthesis of sulfonamide-triazine molecular hybrids designed as potential anticancer agents . In this context, it is a key precursor for creating compounds that have demonstrated promising in vitro cytotoxic activity against human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . The mechanism of action of the resulting derivatives is under investigation, with studies indicating they can induce G0/G1 and G2/M cell cycle arrest and promote apoptosis in cancer cells, independently of p53 status . This makes the compound a valuable tool for researchers exploring new pathways in oncology drug development and studying cell proliferation. This product is intended for professional manufacturing, research laboratories, and industrial usage only. It is not intended for medical or consumer use, diagnosis, or treatment.

Properties

IUPAC Name

methyl 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2S/c1-12-4(11)2-13-6-9-3-8-5(7)10-6/h3H,2H2,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVAIFOIPIWXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=NC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101172407
Record name Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142201-20-4
Record name Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. For instance, one method involves the reaction of cyanuric chloride with 4-aminobenzoic acid in the presence of sodium carbonate as an acid scavenger . The reaction is carried out in an ice bath to control the temperature and ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

MTTA serves as an intermediate in the synthesis of various complex triazine derivatives. Its unique structure allows for multiple substitution reactions, making it valuable in organic synthesis.

Reaction TypeDescription
SubstitutionFormation of various substituted triazine derivatives
OxidationProduction of sulfoxides and sulfones
ReductionGeneration of thiols

MTTA has been studied for its potential antimicrobial and anticancer properties. It interacts with specific biological targets, inhibiting enzyme activities that are crucial for various cellular processes.

Mechanisms of Action :

  • Enzyme Inhibition : MTTA can inhibit cysteine proteases, which are involved in protein degradation. This inhibition can be a therapeutic strategy against diseases related to protein misfolding or degradation.
  • Cell Cycle Modulation : The compound has demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Proteomics Research

MTTA is particularly useful in proteomics for protein biotinylation—a process that involves attaching a biotin molecule to proteins for isolation and identification. Its cleavable biotinylation property allows researchers to study protein-protein interactions and modifications effectively.

Case Study 1: Antimicrobial Properties

A study investigated MTTA's effectiveness against various bacterial strains. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis through enzyme inhibition.

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that MTTA reduced cell viability significantly at specific concentrations. The IC50 values indicated a dose-dependent response, making it a candidate for further development in cancer therapeutics .

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Boiling Point (°C) Density (g/cm³) Solubility Trends
Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate ~228 (estimated) Not reported Not reported Moderate polarity (ester/thio)
Compound 5 (, acid derivative) 469.5 Not reported Not reported Water-insoluble (acid form)
2-ethylhexyl thioacetate () 446.6 471.4 1.005 Lipophilic (bulky substituents)
Morpholino Derivative () ~522 (estimated) Not reported Not reported Polar (morpholine/urea)

Key Observations:

  • Polarity and Solubility: The target compound’s ester and amino groups suggest moderate polarity, contrasting with the lipophilic 2-ethylhexyl thioacetate () and polar morpholino derivative ().
  • Thermal Stability: High boiling points (e.g., 471.4°C for ’s compound) correlate with bulky substituents, whereas simpler triazines like the target compound may exhibit lower thermal stability .

Functional and Application-Based Comparisons

Pharmaceutical Potential:

  • The target compound’s amino group could similarly enable coupling reactions for pharmacophore development .
  • Morpholino Derivative (): Morpholine groups enhance solubility and bioavailability, a trait the target compound could replicate if functionalized with polar substituents .

Agrochemical Applications:

  • Sulfonylurea Herbicides (): Ethametsulfuron and metsulfuron methyl esters inhibit plant acetolactate synthase. The target compound lacks a sulfonylurea bridge but could serve as a scaffold for herbicidal agents if modified .

Material Science:

  • Crystalline Derivatives (): Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl-amino)acetate’s crystallographic data (e.g., C6H6Cl2N4O2) highlight triazines’ utility in designing ordered materials. The target compound’s thioether group may influence packing efficiency .

Research Findings and Trends

  • Synthetic Optimization: demonstrates that DBU and NaHCO3 are effective bases for triazine functionalization, achieving yields >65% .
  • Purity and Characterization: High LC-MS purity (97.6% for Compound 4) underscores the importance of chromatographic purification in triazine chemistry .

Biological Activity

Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate (MTTA) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of MTTA, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

MTTA has the molecular formula C6H8N4O2S and a molecular weight of approximately 200.22 g/mol. The compound features a triazine core linked to a methyl ester and a thioether group, which contribute to its reactivity and biological properties.

MTTA is primarily studied for its ability to inhibit specific enzymes, particularly cysteine proteases. These enzymes play crucial roles in protein degradation and cellular processes. Inhibiting cysteine proteases can be a therapeutic strategy for treating diseases such as cancer and neurodegenerative disorders .

Enzyme Inhibition

Recent studies suggest that MTTA may interact with various biological targets, leading to significant effects on cellular functions. The inhibition of cysteine proteases by MTTA could disrupt cellular homeostasis and induce apoptosis in cancer cells.

Cytotoxicity and Anticancer Properties

MTTA has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings indicate that it may exhibit selective cytotoxicity against certain cancer cells, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cell lines. The observed IC50 values range from 7 µM to 18 µM for different derivatives related to the triazine structure .

Table 1: Cytotoxicity of MTTA Derivatives

CompoundCell LineIC50 (µM)Selectivity Ratio
Compound AMCF-7113.1
Compound BHCT-116154
Compound CHeLa182

Case Studies

  • Cytotoxicity Study : A study conducted on several triazine derivatives, including MTTA, revealed that these compounds significantly inhibited the proliferation of cancer cells compared to non-cancerous cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxicity against specific cancer types .
  • Enzyme Inhibition Study : Research focusing on the enzyme inhibition properties of MTTA indicated that it effectively inhibits cysteine proteases involved in tumor progression. This suggests potential applications in developing targeted therapies for cancer treatment .

Future Directions

While initial findings regarding the biological activity of MTTA are promising, further research is essential to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

  • In Vivo Studies : Evaluating the efficacy and safety of MTTA in animal models.
  • Mechanistic Studies : Investigating the specific pathways through which MTTA exerts its biological effects.
  • Formulation Development : Exploring suitable formulations for improving bioavailability and targeting specific tissues.

Q & A

Q. What synthetic routes are available for Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via nucleophilic substitution, where a thiol group reacts with a chlorinated triazine precursor. Key parameters include:

  • Temperature control : Reactions often proceed at 70–90°C to balance reactivity and side-product formation .
  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity .
  • Purification : Flash chromatography or recrystallization ensures purity (>97%) .
    Reference protocols for similar triazine derivatives emphasize avoiding moisture to prevent hydrolysis of the thioester .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the thioether linkage (δ ~3.5–4.0 ppm for SCH2_2) and ester group (δ ~3.7 ppm for OCH3_3) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns (e.g., chlorine isotopes in dichlorotriazine analogs) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for studying coordination polymers .

Advanced Research Questions

Q. How can mechanistic studies explain unexpected byproducts during synthesis?

Answer:

  • Side-reaction analysis : Competing pathways (e.g., hydrolysis of the triazine ring or ester group) may occur under acidic/basic conditions. Monitor pH and use protecting groups (e.g., tert-butyl for amines) to suppress side reactions .
  • Kinetic studies : Varying reaction times and temperatures identifies intermediates (e.g., via LC-MS) .
  • Computational modeling : Density Functional Theory (DFT) predicts reactive sites and transition states .

Q. What strategies resolve contradictions in spectral data, such as NMR signal splitting or unexpected IR peaks?

Answer:

  • Dynamic effects in NMR : Conformational flexibility (e.g., rotation around the thioether bond) may split signals. Variable-temperature NMR experiments clarify this .
  • IR anomalies : Unexpected C=O stretches (e.g., ~1750 cm1^{-1}) may indicate ester hydrolysis. Cross-check with 1^1H NMR for carboxylic acid formation .
  • Crystallographic validation : Single-crystal X-ray structures resolve ambiguities in connectivity .

Q. How can computational methods predict the compound’s coordination chemistry or biological activity?

Answer:

  • Coordination chemistry : Molecular docking and DFT analyze metal-binding affinity (e.g., with transition metals like Zn2+^{2+} or Cu2+^{2+}) .
  • Biological activity prediction : Pharmacophore modeling identifies potential interactions with enzymes (e.g., herbicidal targets like acetolactate synthase) .
  • Molecular dynamics (MD) simulations : Assess stability in biological membranes or solvent environments .

Q. What green chemistry approaches improve the sustainability of its synthesis?

Answer:

  • Ultrasound-assisted synthesis : Reduces reaction time (1–2 hours vs. 24 hours) and energy consumption .
  • Solvent selection : Replace DMF with ethanol or water where possible .
  • Catalyst design : Heterogeneous catalysts (e.g., immobilized bases) minimize waste .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical and experimental melting points?

Answer:

  • Impurity analysis : Trace solvents or byproducts lower experimental mp. Use DSC/TGA to assess purity .
  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter mp. X-ray powder diffraction (XRPD) identifies polymorphs .

Q. Why might biological assay results vary across studies, and how can this be mitigated?

Answer:

  • Assay conditions : pH, temperature, and solvent (e.g., DMSO concentration) affect activity. Standardize protocols using guidelines from triazine-based herbicides .
  • Metabolite interference : Degradation products (e.g., free thiols) may inhibit/enhance activity. Use stability studies (HPLC-MS) to monitor decomposition .

Methodological Resources

  • Spectral databases : PubChem and Cambridge Structural Database (CSD) provide reference data .
  • Software tools : Mercury (crystallography), Gaussian (DFT), and AutoDock (molecular docking) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate
Reactant of Route 2
Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate

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